Bienvenue dans la boutique en ligne BenchChem!

Bendamustine Deschloro Dimer Impurity

Impurity profiling Pharmaceutical analysis Stability-indicating methods

Secure an authentic reference standard of Bendamustine Deschloro Dimer Impurity (CAS 1391052-61-1) to meet pharmacopeial impurity limits. This impurity forms via hydrolysis and intermolecular esterification, creating a unique ester-linked dimeric signature that generic standards cannot replicate. Essential for HPLC method development, stability-indicating assays, ANDA submissions, and routine QC of bendamustine HCl API and finished products. Authentic material prevents false positives/negatives, ensuring reliable quantification of specified and unspecified impurities at 223 nm.

Molecular Formula C32H44N6O7
Molecular Weight 624.74
CAS No. 1391052-61-1
Cat. No. B601028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine Deschloro Dimer Impurity
CAS1391052-61-1
Synonyms4-[5-((2-((4-(5-(Bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanic Acid
Molecular FormulaC32H44N6O7
Molecular Weight624.74
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O
InChIInChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendamustine Deschloro Dimer Impurity (CAS 1391052-61-1): Structural Identity and Critical Quality Attributes for Pharmaceutical Impurity Control


Bendamustine Deschloro Dimer Impurity (CAS 1391052-61-1) is a benzimidazole-based dimeric impurity with molecular formula C₃₂H₄₄N₆O₇ and molecular weight 624.74 g/mol . It is formed through the hydrolysis of bendamustine hydrochloride followed by intermolecular esterification between two hydrolyzed monomeric units [1]. This impurity is a significant concern in the pharmaceutical industry due to its potential to form during synthesis and storage of bendamustine active pharmaceutical ingredient (API), directly impacting drug product quality and safety [2].

Bendamustine Deschloro Dimer Impurity (CAS 1391052-61-1): Why Generic Impurity Reference Standards Cannot Be Substituted Without Quantitative Validation


Bendamustine deschloro dimer impurity is structurally distinct from other bendamustine-related impurities including the monohydroxy (HP1), dihydroxy (HP2), and chloro-containing dimer impurities, each possessing unique physicochemical properties that govern their chromatographic behavior, ionization efficiency, and detectability [1]. A generic reference standard cannot substitute for this specific impurity because the ester linkage connecting the two hydrolyzed monomer units confers a retention time and mass spectrometric signature that is not reproducible by any other in-class impurity [2]. Pharmacopeial monographs specify limits for individual specified impurities, unspecified impurities, and total impurities, requiring authentic reference materials for accurate peak assignment and quantification [3].

Bendamustine Deschloro Dimer Impurity (CAS 1391052-61-1): Quantitative Differentiation Evidence vs. In-Class Comparator Impurities


Bendamustine Deschloro Dimer Impurity: Structural Differentiation from Hydrolysis Monomers via Molecular Weight and Composition

The bendamustine deschloro dimer impurity (C₃₂H₄₄N₆O₇, MW 624.74) is structurally distinguished from the primary hydrolysis degradants HP1 (monohydroxy bendamustine) and HP2 (dihydroxy bendamustine) by its dimeric nature via an ester linkage between two hydrolyzed monomer units [1]. This structural divergence produces a unique molecular weight and chromatographic profile that is not shared by monomeric impurities, enabling definitive peak assignment in HPLC analysis [2].

Impurity profiling Pharmaceutical analysis Stability-indicating methods

Bendamustine Deschloro Dimer Impurity (CAS 1391052-61-1): Purity Attainment of 95.63% via Validated Nine-Step Synthesis for Reference Standard Use

A validated nine-step synthetic route from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate yielded the target bendamustine deschloro dimer impurity with a purity of 95.63% as determined by HPLC [1]. This purity level is essential for its use as a reference standard in analytical method development and validation for bendamustine hydrochloride drug products.

Impurity synthesis Reference standard preparation Analytical method validation

Bendamustine Deschloro Dimer Impurity: Distinctive Formation Mechanism from Monomeric Impurities via Intermolecular Esterification

The bendamustine deschloro dimer impurity is formed exclusively through a two-step process: (1) hydrolysis of the nitrogen mustard moiety in bendamustine to yield monohydroxy and dihydroxy derivatives, followed by (2) intermolecular esterification between two hydrolyzed units to generate the dimeric impurity [1]. This formation mechanism is distinct from that of monomeric impurities HP1 and HP2, which arise from simple hydrolysis without subsequent dimerization [2].

Degradation pathways Impurity formation Stability studies

Bendamustine Deschloro Dimer Impurity: ICH-Compliant Reference Standard for ANDA and Commercial Production

Bendamustine deschloro dimer impurity (also referred to as Bendamustine Trihydroxyethyl Dimer Impurity) is supplied with detailed characterization data and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) submissions or during commercial production of bendamustine [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2].

Regulatory compliance Reference standards ANDA submission

Bendamustine Deschloro Dimer Impurity: Integration into Long-Term Stability Specifications for Bendamustine Formulations

Long-term storage stable bendamustine-containing compositions are specified to contain less than about 5% total impurities on a normalized peak area response basis as determined by HPLC at 223 nm after at least 15 months of storage at 5°C to 25°C [1]. The deschloro dimer impurity contributes to this total impurity profile and must be accurately quantified to ensure compliance with the 5% total impurity threshold [2].

Stability studies Formulation development Impurity limits

Bendamustine Deschloro Dimer Impurity (CAS 1391052-61-1): Recommended Application Scenarios for Pharmaceutical R&D and Quality Control


Analytical Method Development and Validation for ANDA Submissions

This impurity is essential as a reference standard during HPLC method development for the quantification of bendamustine-related substances. The validated nine-step synthesis yielding 95.63% purity [1] provides a well-characterized material for establishing system suitability parameters, determining relative retention times, and validating method specificity per ICH Q2(R1) guidelines. Its use ensures accurate peak identification and quantification during method transfer and regulatory review of ANDA submissions [2].

Forced Degradation and Stability-Indicating Method Studies

The deschloro dimer impurity is a critical marker for stability-indicating methods assessing bendamustine hydrochloride drug substance and drug product degradation [1]. Its formation via hydrolysis followed by intermolecular esterification [2] makes it a key degradant to monitor under stressed conditions (elevated temperature, humidity, and aqueous environments). Quantitative data from forced degradation studies using this authentic reference standard enable establishment of meaningful shelf-life specifications and impurity limits [3].

Pharmaceutical Quality Control for Commercial API and Finished Product Release

Routine quality control testing of bendamustine hydrochloride API and finished drug products requires accurate quantification of specified and unspecified impurities to comply with the <5% total impurity specification by HPLC at 223 nm [1]. The deschloro dimer impurity, with its unique molecular weight of 624.74 and ester-linked dimeric structure [2], must be chromatographically resolved from monomeric impurities (HP1, HP2) and accurately integrated. Use of an authentic reference standard prevents false-positive or false-negative results that could lead to batch rejection or patient safety concerns [3].

Formulation Development and Long-Term Stability Assessment

During formulation development of ready-to-use liquid bendamustine products or lyophilized powders for reconstitution, the deschloro dimer impurity serves as a critical marker for assessing formulation robustness [1]. Stability studies conducted over 15+ months at 5°C to 25°C [2] rely on accurate quantitation of this impurity to demonstrate that total impurities remain below the 5% PAR threshold. The distinct formation mechanism of this dimeric impurity (requiring both hydrolysis and esterification) [3] informs selection of excipients, antioxidants, and packaging configurations that minimize its generation during shelf life.

Quote Request

Request a Quote for Bendamustine Deschloro Dimer Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.